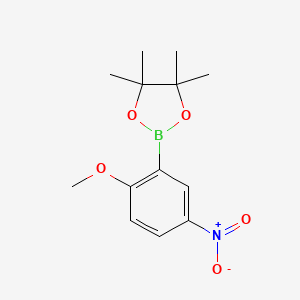
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
“2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to contain a methoxy-nitrophenyl group and a tetramethyl-dioxaborolane group12.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. However, similar compounds are often synthesized through reactions involving phenyl isothiocyanate and corresponding amines3.Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available. However, the molecular formula of a similar compound, 2-Methoxy-5-nitrophenol, is C7H7NO42.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, a similar compound, 2-Methoxy-5-nitrophenol, has a molecular weight of 169.135 Da2.Aplicaciones Científicas De Investigación
Synthesis and Material Applications
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various synthesis processes. One significant application is in the synthesis of pinacolylboronate-substituted stilbenes. These derivatives have potential applications in creating new materials for LCD technology and are being investigated for their therapeutic potential in neurodegenerative diseases (Das et al., 2015). Additionally, this compound plays a role in the synthesis of various boronic acid derivatives, which show potential for inhibiting serine proteases (Spencer et al., 2002).
Crystallography and Structural Analysis
The crystal structure of related dioxaborolane compounds has been studied to understand their molecular configuration and potential interactions (Seeger & Heller, 1985). Such studies are crucial for designing molecules with specific properties and functions.
Applications in Polymer Chemistry
In polymer chemistry, variants of dioxaborolane are used in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011). This method is significant for creating polymers with specific molecular weights and regioregularity, essential for electronic and photonic applications.
Organic Synthesis and Catalysis
The compound and its derivatives are useful in organic synthesis, such as the transition metal-catalyzed hydroboration of alkenes to produce organoboronate esters, which are stable and have various applications (Fritschi et al., 2008). These reactions are fundamental in synthesizing complex organic molecules.
Biological Applications
Although direct studies on 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in biological systems are limited, related compounds have been explored for their biological activities. For instance, some boron-containing stilbene derivatives show inhibitory effects on lipogenesis in mammalian hepatocytes, highlighting their potential as lipid-lowering drugs (Das et al., 2011).
Safety And Hazards
The safety and hazards of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, similar compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled4.
Direcciones Futuras
There is no specific information available on the future directions of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. However, research into similar compounds continues to be an active area of study.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(15(16)17)6-7-11(10)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHUTKTPNNASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
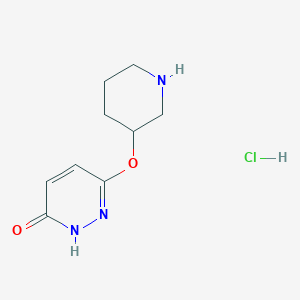
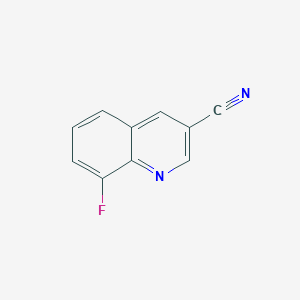
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)
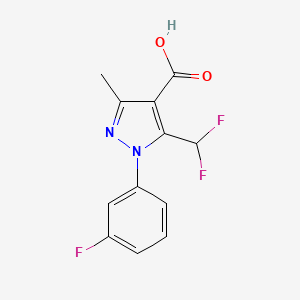
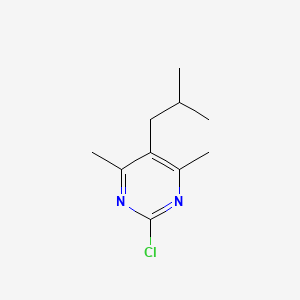
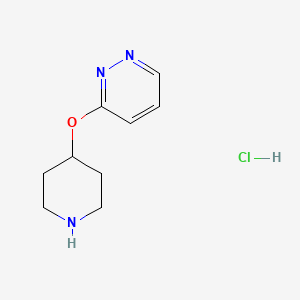
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)
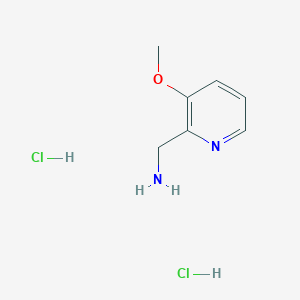
![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)
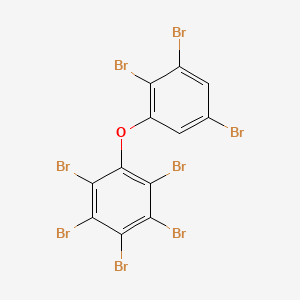
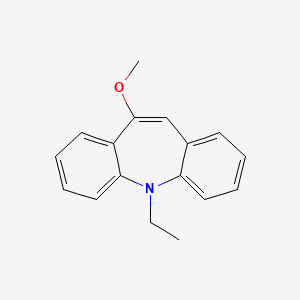
![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)